(S)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid
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Overview
Description
(S)-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a biphenyl group attached to an aminobutanoic acid moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid typically involves the following steps:
Formation of Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Attachment of Aminobutanoic Acid: The biphenyl group is then attached to the aminobutanoic acid moiety through amide bond formation.
Industrial Production Methods
Industrial production of (S)-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis of Biphenyl: Biphenyl is produced on a large scale through the thermal dehydrogenation of benzene.
Coupling Reactions: The biphenyl is then coupled with aminobutanoic acid derivatives using industrial-scale reactors and optimized catalysts to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated biphenyl derivatives.
Scientific Research Applications
(S)-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with similar structural features.
Gamma-Aminobutyric Acid (GABA): A neurotransmitter with a similar aminobutanoic acid moiety.
Uniqueness
(S)-4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid is unique due to its combination of a biphenyl group and an aminobutanoic acid moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(3S)-3-amino-4-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C16H17NO2/c17-15(11-16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1 |
InChI Key |
IHXITIQUZBCIHA-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)N |
Origin of Product |
United States |
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